1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE
CAS No.: 372941-46-3
Cat. No.: VC0025918
Molecular Formula: C15H10FNO3
Molecular Weight: 271.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372941-46-3 |
|---|---|
| Molecular Formula | C15H10FNO3 |
| Molecular Weight | 271.247 |
| IUPAC Name | 1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide |
| Standard InChI | InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) |
| Standard InChI Key | TVZPFXMISWZNCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F |
Introduction
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide is a complex organic compound that belongs to the class of isobenzofurans. It is structurally related to other compounds like 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile, but with a carboxamide group instead of a nitrile group. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structure and potential applications.
Synthesis and Preparation
The synthesis of 1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide would likely involve similar steps to those used for the carbonitrile version, with the final step involving conversion of the nitrile to a carboxamide. This could be achieved through hydrolysis followed by amidation reactions.
Suppliers and Availability
The availability of this compound might be limited compared to more commonly used chemicals. Suppliers like LGC Standards and other specialty chemical companies might offer similar compounds or custom synthesis services.
Safety and Handling
Handling of this compound should follow standard safety protocols for organic chemicals, including wearing protective gear and working in a well-ventilated area. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | 372941-48-5 | CHFNO | 253.23 |
| 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxamide | Not listed | CHFNO (inferred) | Not listed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume